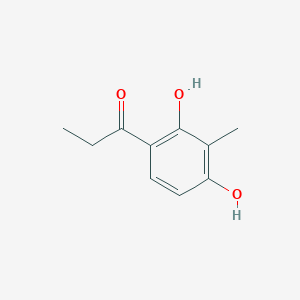
2-Methyl-4-(1-Piperidinyl)anilin
Übersicht
Beschreibung
2-Methyl-4-(piperidin-1-yl)aniline is a chemical compound that belongs to the class of anilines. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(piperidin-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
2-Methyl-4-(1-piperidinyl)aniline is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
It’s worth noting that the metabolism of new fentanyl analogs, which are structurally similar to piperidines, generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
Biochemische Analyse
Biochemical Properties
2-Methyl-4-(1-piperidinyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 2-Methyl-4-(1-piperidinyl)aniline to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
2-Methyl-4-(1-piperidinyl)aniline affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, 2-Methyl-4-(1-piperidinyl)aniline can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 2-Methyl-4-(1-piperidinyl)aniline involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This binding can lead to changes in gene expression, as the inhibition of these enzymes can affect the levels of various metabolites and signaling molecules in the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-(1-piperidinyl)aniline can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Methyl-4-(1-piperidinyl)aniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(1-piperidinyl)aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced at certain dosage levels.
Metabolic Pathways
2-Methyl-4-(1-piperidinyl)aniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of 2-Methyl-4-(1-piperidinyl)aniline can also affect metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
Within cells and tissues, 2-Methyl-4-(1-piperidinyl)aniline is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution.
Subcellular Localization
The subcellular localization of 2-Methyl-4-(1-piperidinyl)aniline can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could be localized to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-1-yl)aniline typically involves the reaction of 2-methyl-4-nitroaniline with piperidine under specific conditions. The nitro group is reduced to an amine, and the piperidine ring is introduced through nucleophilic substitution . The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst, or other suitable reducing agents like iron powder in acidic medium .
Industrial Production Methods
Industrial production of 2-Methyl-4-(piperidin-1-yl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts is common in industrial settings to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(piperidin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperidine ring or the aniline moiety.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, or iron powder in acidic medium, are typical reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Modified piperidine or aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Methylpiperidin-4-yl)aniline: Similar structure with a methyl group on the piperidine ring.
2-Methyl-4-(2-methylpiperidin-1-yl)aniline: Another derivative with a methyl group on the piperidine ring.
N-(1-Phenethyl-4-piperidinyl)aniline: Contains a phenethyl group on the piperidine ring.
Uniqueness
2-Methyl-4-(piperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group on the aniline ring and a piperidine ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
IUPAC Name |
2-methyl-4-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPRYUNMILQJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325754 | |
| Record name | 2-METHYL-4-(1-PIPERIDINYL)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73164-32-6 | |
| Record name | 2-METHYL-4-(1-PIPERIDINYL)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B1593482.png)
